molecular formula C14H20N2O2 B592502 N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester CAS No. 199336-05-5

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

Cat. No. B592502
M. Wt: 248.326
InChI Key: FAIYTHASVJZIGQ-STQMWFEESA-N
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Description

“N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol . This compound is also known by its synonyms such as Benzyl ( (1S,2S)-2-aminocyclohexyl)carbamate and benzyl N- [ (1S,2S)-2-aminocyclohexyl]carbamate .


Molecular Structure Analysis

The compound has a complex structure with two defined atom stereocenters . The canonical SMILES representation of the molecule is C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 . The isomeric SMILES, which includes information about the stereochemistry of the molecule, is C1CCC@@HN)NC(=O)OCC2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The compound has several notable properties. It has a topological polar surface area of 64.4 Ų and a XLogP3-AA value of 1.8 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are both 248.152477885 g/mol .

Scientific Research Applications

Enantioselective Synthesis

Research has shown that N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester and related compounds are important in the enantioselective synthesis of various compounds. For example, Goss et al. (2009) explored the enantioselective preparation of dihydropyrimidones, highlighting the utility of these compounds in producing chiral compounds with specific stereochemical configurations (Goss et al., 2009).

Synthesis of Carbocyclic and Heterocyclic β-Amino Acids

Kiss and Fülöp (2014) discussed the synthesis of carbocyclic and heterocyclic β-amino acids, where compounds like N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester serve as important precursors. These β-amino acids are significant in the production of β-lactams and other bioactive compounds with antifungal or antibacterial activities (Kiss & Fülöp, 2014).

Diastereoselective Microbial Reduction

Patel et al. (2003) described the diastereoselective microbial reduction of a related compound, emphasizing its application in the synthesis of HIV protease inhibitor Atazanavir. This demonstrates the compound's relevance in creating high-purity chiral intermediates for pharmaceutical applications (Patel, Chu, & Mueller, 2003).

Novel and Efficient One-Pot Synthesis

Garofalo et al. (2011) developed a novel and efficient protocol for synthesizing various (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, including compounds related to N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester. This showcases the compound's potential in streamlined and efficient synthetic processes (Garofalo et al., 2011).

properties

IUPAC Name

benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

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